N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole and tetrahydronaphthalene intermediates, followed by their coupling with the dimethylaminopropyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or tetrahydronaphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe or labeling agent.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE
- N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS.ClH/c1-17-9-12-21-22(15-17)29-24(25-21)27(14-6-13-26(2)3)23(28)20-11-10-18-7-4-5-8-19(18)16-20;/h9-12,15-16H,4-8,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAETVMYPWDUDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(CCCC4)C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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